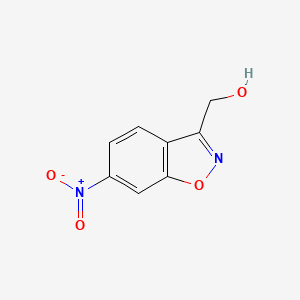

1,2-Benzisoxazole-3-methanol, 6-nitro-

Description

Overview of Benzisoxazole Heterocyclic Chemistry

Benzisoxazole is an aromatic organic compound that features a benzene (B151609) ring fused to an isoxazole (B147169) ring. wikipedia.org This bicyclic structure, specifically the 1,2-benzisoxazole (B1199462) isomer, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. nih.gov The stability conferred by its aromaticity, combined with its versatile binding properties, allows the benzisoxazole core to serve as the backbone for a diverse array of pharmacologically active molecules. wikipedia.orgnih.gov

The synthesis of the benzisoxazole core can be achieved through various methods, including the cyclization of appropriately substituted precursors. chim.it For instance, one classical approach involves the base-catalyzed reaction of salicylaldehyde (B1680747) with hydroxylamine-O-sulfonic acid. wikipedia.org More modern methods have been developed, leveraging transition-metal catalysis and other advanced organic chemistry techniques to improve efficiency and yield. chim.it The chemical reactivity of the benzisoxazole ring system, such as the cleavage of the relatively weak N-O bond under certain conditions, further expands its synthetic utility. wikipedia.org

Derivatives of benzisoxazole have been investigated for a wide spectrum of biological activities, including as anticonvulsant, antimicrobial, anticancer, and anti-inflammatory agents. nih.govnih.gov

Significance of the 1,2-Benzisoxazole-3-methanol, 6-nitro- Scaffold in Scientific Inquiry

The specific compound 1,2-Benzisoxazole-3-methanol, 6-nitro- is primarily recognized in scientific literature as a key intermediate in the synthesis of more complex pharmaceutical agents. Its structure, which combines the benzisoxazole core with a methanol (B129727) group at the 3-position and a nitro group at the 6-position, makes it a valuable precursor.

The most prominent application of this scaffold is in the synthesis of atypical antipsychotic drugs. wikipedia.org Functionalized benzisoxazoles are the core components of several major pharmaceuticals, including risperidone (B510) and paliperidone, which are used to treat schizophrenia and bipolar disorder. wikipedia.orgchim.it The synthesis of these complex molecules often involves multi-step processes where 1,2-Benzisoxazole-3-methanol, 6-nitro- or closely related structures serve as critical building blocks.

Research into the decarboxylation of related compounds, such as 3-carboxy-6-nitrobenzisoxazole, has provided insights into the reaction mechanisms and solvent effects on the benzisoxazole ring system. acs.org These fundamental chemical studies are crucial for optimizing synthetic routes and understanding the inherent properties of this heterocyclic family. The presence of the nitro group, in particular, influences the electronic properties of the ring, which can be a key factor in its reactivity and interaction with biological targets. acs.org

Data Tables

Table 1: Chemical Properties of 1,2-Benzisoxazole-3-methanol, 6-nitro-

| Property | Value |

| IUPAC Name | (6-nitro-1,2-benzoxazol-3-yl)methanol |

| Molecular Formula | C₈H₆N₂O₄ |

| Molecular Weight | 194.15 g/mol |

| CAS Number | 25395-36-2 |

Data sourced from publicly available chemical databases.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-nitro-1,2-benzoxazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c11-4-7-6-2-1-5(10(12)13)3-8(6)14-9-7/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTLJABKEIVBCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])ON=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717858 | |

| Record name | (6-Nitro-1,2-benzoxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102741-52-6 | |

| Record name | (6-Nitro-1,2-benzoxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 1,2 Benzisoxazole 3 Methanol, 6 Nitro

Mechanistic Pathways of Benzisoxazole Ring Formation Relevant to Nitro-Substituted Derivatives

The synthesis of the 1,2-benzisoxazole (B1199462) ring system, particularly when bearing a nitro substituent, can be achieved through several strategic pathways. These methods primarily involve the intramolecular cyclization to form the crucial N-O bond of the isoxazole (B147169) ring fused to the benzene (B151609) core.

The formation of the nitro-substituted benzisoxazole ring often proceeds via intramolecular nucleophilic aromatic substitution (SNAr). In this process, a nucleophilic atom attacks an activated position on the aromatic ring, leading to the displacement of a leaving group.

One established method involves the cyclization of o-substituted aryl oximes. For nitro-substituted derivatives, a common precursor is a polynitroaryl oxime. For example, the treatment of a protected 2,4,6-trinitrophenyl oxime derivative with a base such as potassium carbonate results in the intramolecular displacement of the ortho-nitro group by the oxime oxygen. chim.it This reaction forms the benzisoxazole ring, yielding a 4,6-dinitro-benzisoxazole derivative. chim.it

Another significant mechanism is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring, such as a nitroarene. organic-chemistry.org The process is initiated by the addition of a nucleophile (a carbanion bearing a leaving group) to the nitro-activated ring, typically at a position ortho or para to the nitro group. organic-chemistry.org The subsequent steps involve a base-induced β-elimination of the leaving group from the intermediate σ-adduct, leading to the formation of the substituted product and restoration of aromaticity. organic-chemistry.org In the context of benzisoxazole synthesis, this pathway highlights the strong activating effect of the nitro group.

Research on 4,6-dinitro-3-R-benzo[d]isoxazoles has shown that these compounds undergo regiospecific nucleophilic substitution where the nitro group at position 4 is selectively replaced by various nucleophiles, while the nitro group at position 6 remains intact. researchgate.net This demonstrates the differential reactivity of the nitro groups based on their position on the benzisoxazole core.

The mechanisms of nucleophilic attack on nitro-aromatic systems are intrinsically linked to the formation of specific intermediates.

σ-Adducts: In nucleophilic aromatic substitution reactions involving nitroarenes, the initial addition of the nucleophile to the aromatic ring results in the formation of a resonance-stabilized anionic intermediate known as a σ-adduct, or Meisenheimer complex. organic-chemistry.orgnih.gov The stability of this adduct is enhanced by the presence of strongly electron-withdrawing groups like the nitro group, which delocalize the negative charge. organic-chemistry.org The formation of these σ-adducts is a critical step, and their subsequent transformation—either through the loss of a leaving group (SNAr) or through other pathways—determines the final product. researchgate.net For instance, the addition of a nucleophile to a halonitrobenzene first forms a σH-adduct, which is a fast and reversible process, before any slower substitution of the halogen occurs. researchgate.net

Nitroso Intermediates: Nitroso compounds are also key intermediates in certain synthetic routes to benzisoxazoles. One plausible mechanism involves the oxidation of a primary aromatic amine, such as a substituted 2-allylaniline, to a nitroso compound using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA). chim.it This nitroso intermediate can then undergo an intramolecular cyclization to form the benzisoxazole ring system. chim.it Furthermore, σH-adducts formed from the reaction of carbanions with nitroarenes can be converted into substituted nitrosoarenes through protonation and dehydration, providing an alternative pathway that involves a nitroso intermediate. researchgate.net Nitroso compounds themselves can be prepared through various methods, including the reduction of nitro compounds or the oxidation of hydroxylamines, underscoring their accessibility as reactive intermediates in organic synthesis. wikipedia.orgucl.ac.uk

Reactivity Profiles of the Nitro Group in 1,2-Benzisoxazole-3-methanol, 6-nitro-

The nitro group at the 6-position profoundly influences the electronic properties and reactivity of the entire molecule.

The nitro group is a potent electron-withdrawing group, which significantly decreases the electron density of the aromatic ring. This reduction in electron density enhances the electrophilic character of the benzisoxazole system, making it susceptible to nucleophilic attack. nih.gov This activation is crucial for nucleophilic aromatic substitution reactions, where other substituents on the ring can be replaced by nucleophiles. As noted previously, in 4,6-dinitrobenzo[d]isoxazoles, the nitro group at position 4 is readily substituted, a reaction facilitated by the strong electron-withdrawing nature of both nitro groups. researchgate.net The 6-nitro group in the title compound similarly activates the ring, although its position meta to the isoxazole nitrogen makes its activating effect on specific positions different from an ortho or para nitro group.

Table 1: Reactivity Patterns in Nitro-Substituted Benzisoxazoles

| Precursor/Reactant | Position of Nitro Group(s) | Position of Nucleophilic Attack | Leaving Group | Product Type |

| 2,4,6-Trinitrophenyl oxime | 2, 4, 6 | 2 (Intramolecular) | NO₂ | 4,6-Dinitro-benzisoxazole |

| 4,6-Dinitro-3-R-benzo[d]isoxazole | 4, 6 | 4 | NO₂ | 4-Nu-6-nitro-3-R-benzisoxazole |

| Halonitroarenes | Ortho or Para to Halogen | Ortho/Para to NO₂ | H or Halogen | Substituted Nitroarene |

A primary and synthetically valuable transformation of the aromatic nitro group is its reduction to a primary amine. This conversion dramatically alters the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating.

Several methods are effective for the reduction of aromatic nitro groups to their corresponding anilines. masterorganicchemistry.com Common laboratory procedures include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com

Metal/Acid Reduction: Employing an easily oxidized metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com

For sensitive molecules like benzisoxazoles, where the isoxazole ring could potentially be cleaved under harsh reductive conditions, milder and more selective methods are preferred. Anhydrous tin(II) chloride (SnCl₂) in a non-aqueous solvent like ethanol (B145695) is a trusted reagent for reducing nitro groups without affecting other sensitive functionalities. masterorganicchemistry.comresearchgate.net Another approach to enhance selectivity is to use a "poisoned" catalyst, such as a Lindlar catalyst (palladium on calcium carbonate poisoned with lead), which can selectively reduce the nitro group while minimizing attack on other parts of the molecule. researchgate.net

The general mechanism for the reduction of a nitro group (e.g., nitrobenzene) is believed to proceed through a series of intermediates, as outlined in the classical Haber-Lukashevich scheme. orientjchem.org This pathway involves the stepwise reduction of the nitro group to a nitroso group, followed by reduction to a hydroxylamine, which is then further reduced to the final amine.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | Description | Selectivity Considerations |

| H₂ / Pd, Pt, or Ni | Catalytic hydrogenation; generally effective and clean. | Can sometimes reduce other functional groups (e.g., alkenes, alkynes) and may cleave sensitive rings. |

| Fe, Sn, or Zn / HCl | Dissolving metal reduction; a classic and robust method. | The strongly acidic conditions may not be suitable for acid-sensitive substrates. |

| SnCl₂ | Mild reducing agent. | Often used for selective reductions in the presence of other reducible groups like esters or sensitive heterocycles. masterorganicchemistry.comresearchgate.net |

| Zn dust / Ammonium formate | Mild transfer hydrogenation system. | Can be performed at room temperature and avoids strongly acidic or basic conditions. researchgate.net |

Chemical Transformations of the Methanol (B129727) Group at Position 3

The methanol group (-CH₂OH) at the 3-position of the benzisoxazole ring is a versatile functional handle that can be readily converted into other groups, providing a key site for molecular diversification.

A crucial transformation is the oxidation of the primary alcohol. Research has shown that 3-hydroxymethyl-1,2-benzisoxazole can be easily oxidized to the corresponding 1,2-benzisoxazole-3-carboxaldehyde. researchgate.net While the specific oxidizing agent for this exact substrate was not detailed in the cited work, common reagents for the oxidation of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin oxidations.

Another fundamental transformation is the conversion of the hydroxyl group into a good leaving group, which facilitates nucleophilic substitution . For instance, the related 3-methyl-1,2-benzisoxazole can be brominated at the benzylic position to yield 3-bromomethyl-1,2-benzisoxazole. researchgate.net This bromide is a precursor to the 3-hydroxymethyl derivative and is also a key intermediate for introducing other functionalities. researchgate.net For example, 3-(bromomethyl)-1,2-benzisoxazole (B15218) has been used to synthesize 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives via reaction with sodium bisulfite, followed by chlorination and amination. nih.gov This demonstrates that the methanol group can be effectively converted into a halide and subsequently displaced by various nucleophiles.

Furthermore, the hydroxyl group of the methanol moiety can undergo esterification with carboxylic acids or their activated derivatives (e.g., acyl chlorides) to form the corresponding esters. This is a standard transformation for primary alcohols. nih.gov

Table 3: Potential Transformations of the 3-Methanol Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | PCC, Dess-Martin Periodinane, etc. | Aldehyde (-CHO) |

| Halogenation | PBr₃, SOCl₂, etc. | Halomethyl (-CH₂X) |

| Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst | Ester (-CH₂OC(O)R) |

| Etherification | Alkyl Halide (R-X) + Base | Ether (-CH₂OR) |

| Nucleophilic Substitution (from Halomethyl) | NaCN, NaN₃, R-SNa, etc. | Nitrile, Azide, Thioether, etc. |

Oxidation Reactions and Product Characterization

The primary alcohol functionality of 1,2-Benzisoxazole-3-methanol, 6-nitro- is susceptible to oxidation to yield the corresponding aldehyde, 6-nitro-1,2-benzisoxazole-3-carbaldehyde, and further to the carboxylic acid, 6-nitro-1,2-benzisoxazole-3-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2), are typically employed for the selective oxidation of primary alcohols to aldehydes. In the case of 1,2-Benzisoxazole-3-methanol, 6-nitro-, such a transformation would yield 6-nitro-1,2-benzisoxazole-3-carbaldehyde.

Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will typically oxidize the primary alcohol directly to the carboxylic acid. The resulting 6-nitro-1,2-benzisoxazole-3-carboxylic acid is a stable, isolable compound. For instance, a related transformation has been documented in the oxidation of 3-(3-chloropropoxy)-4-methoxy-2-nitro-benzaldehyde to the corresponding carboxylic acid using hydrogen peroxide in the presence of a base. While specific experimental data for the direct oxidation of 1,2-Benzisoxazole-3-methanol, 6-nitro- is not extensively reported in publicly available literature, the chemical principles governing these transformations are well-established.

Table 1: Plausible Oxidation Reactions of 1,2-Benzisoxazole-3-methanol, 6-nitro-

| Starting Material | Oxidizing Agent | Product |

| 1,2-Benzisoxazole-3-methanol, 6-nitro- | Pyridinium Chlorochromate (PCC) | 6-nitro-1,2-benzisoxazole-3-carbaldehyde |

| 1,2-Benzisoxazole-3-methanol, 6-nitro- | Potassium Permanganate (KMnO₄) | 6-nitro-1,2-benzisoxazole-3-carboxylic acid |

Note: This table represents probable reactions based on general organic chemistry principles, as specific experimental data for this compound is limited in the cited sources.

Substitution Reactions and Functional Group Interconversions

The hydroxyl group of the methanol substituent can be converted into a good leaving group, such as a halide or a tosylate, to facilitate nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl₂) or a phosphorus halide like PBr₃ would convert the alcohol to the corresponding 3-(chloromethyl)- or 3-(bromomethyl)-6-nitro-1,2-benzisoxazole.

These halogenated intermediates are versatile precursors for a variety of functional group interconversions. They can react with a range of nucleophiles, such as amines, thiols, and cyanides, to introduce new functionalities at the 3-position. A study on the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives from 3-(bromomethyl)-1,2-benzisoxazole illustrates this reactivity, where the bromine is displaced by sodium bisulfite, followed by further transformations. nih.gov

Esterification and Etherification Strategies

The primary alcohol of 1,2-Benzisoxazole-3-methanol, 6-nitro- can readily undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, typically in the presence of an acid catalyst or a coupling agent. The presence of the nitro group is not expected to significantly hinder this reaction.

Etherification can be achieved through methods like the Williamson ether synthesis. wikipedia.org This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Given that the starting material is a primary alcohol, this reaction is expected to proceed efficiently. wikipedia.org

Stability and Rearrangement Studies of 1,2-Benzisoxazole-3-methanol, 6-nitro-

The stability of 1,2-Benzisoxazole-3-methanol, 6-nitro- is influenced by both the inherent properties of the 1,2-benzisoxazole ring system and the presence of the nitro substituent.

Thermal and Chemical Stability Considerations

The 1,2-benzisoxazole ring is an aromatic system, which imparts a degree of stability. chim.it However, the N-O bond within the isoxazole ring is relatively weak and can be susceptible to cleavage under certain conditions.

Chemically, the 1,2-benzisoxazole ring is known to be sensitive to strong bases, which can induce ring-opening reactions.

Base-Catalyzed Rearrangements and Isomerization Pathways

A characteristic reaction of 1,2-benzisoxazoles is their rearrangement under basic conditions. The relatively weak N-O bond can be cleaved by a strong base, leading to the formation of a 2-hydroxybenzonitrile (B42573) species in a process known as the Kemp elimination. chim.it For 1,2-Benzisoxazole-3-methanol, 6-nitro-, treatment with a strong base could potentially lead to the formation of 2-hydroxy-5-nitro-3-cyanobenzyl alcohol.

Furthermore, studies on the thermal behavior of 1,2-benzisoxazole have shown that it can isomerize to o-hydroxybenzonitrile at elevated temperatures. nih.gov This isomerization is a complex process that occurs prior to fragmentation. It is plausible that 1,2-Benzisoxazole-3-methanol, 6-nitro- could undergo a similar thermal isomerization.

Theoretical and Computational Investigations of 1,2 Benzisoxazole 3 Methanol, 6 Nitro

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are instrumental in elucidating the electronic structure, molecular geometry, and bonding characteristics of molecules. These computational methods provide insights into the fundamental properties of a compound at the atomic and molecular levels.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the optimized geometry and stability of molecules. For a molecule like 1,2-Benzisoxazole-3-methanol, 6-nitro-, DFT calculations would typically be performed using a specific functional, such as B3LYP, and a basis set, for example, 6-311++G(d,p).

The calculations would aim to find the lowest energy conformation of the molecule, providing optimized bond lengths, bond angles, and dihedral angles. The stability of the molecule is indicated by its total energy; a lower energy value suggests a more stable structure. For analogous nitro-substituted heterocyclic compounds, DFT studies have been successfully employed to determine their geometric parameters.

Table 1: Hypothetical Optimized Geometrical Parameters of 1,2-Benzisoxazole-3-methanol, 6-nitro- based on DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.38 - 1.40 | 118 - 121 |

| C-N (isoxazole) | 1.32 - 1.38 | 105 - 112 |

| N-O (isoxazole) | 1.37 - 1.42 | 108 - 110 |

| C-O (methanol) | 1.43 | - |

| C-N (nitro) | 1.47 | - |

Note: The data in this table is illustrative and not based on actual experimental or computational results for 1,2-Benzisoxazole-3-methanol, 6-nitro-.

Molecular Orbital Analysis (HOMO-LUMO) for Electronic Transitions and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For nitroaromatic compounds, the presence of the electron-withdrawing nitro group typically lowers the energy of the LUMO, leading to a smaller HOMO-LUMO gap and increased reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies of 1,2-Benzisoxazole-3-methanol, 6-nitro-

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -3.0 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for 1,2-Benzisoxazole-3-methanol, 6-nitro-.

Charge Distribution and Molecular Electrostatic Potential (MSEP) Mapping

The distribution of electron density within a molecule is key to understanding its chemical behavior. Molecular Electrostatic Potential (MSEP) mapping is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

In an MSEP map, regions of negative electrostatic potential (typically colored in shades of red) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, areas with positive electrostatic potential (colored in shades of blue) are electron-deficient and are susceptible to nucleophilic attack. For 1,2-Benzisoxazole-3-methanol, 6-nitro-, the oxygen atoms of the nitro group and the isoxazole (B147169) ring would be expected to exhibit negative electrostatic potential, while the hydrogen atoms and the carbon atoms attached to the nitro group would likely show positive potential.

Prediction of Global and Local Reactivity Descriptors

Global and local reactivity descriptors are derived from conceptual DFT and are used to quantify and predict the reactivity of a molecule.

Electrophilicity and Nucleophilicity Indices for Reaction Site Prediction

Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2

Hardness (η): η = (E_LUMO - E_HOMO) / 2

Global Electrophilicity Index (ω): ω = μ² / (2η)

A higher electrophilicity index indicates a greater capacity of the molecule to accept electrons. The presence of the nitro group in 1,2-Benzisoxazole-3-methanol, 6-nitro- is expected to result in a relatively high electrophilicity index.

Table 3: Hypothetical Global Reactivity Descriptors of 1,2-Benzisoxazole-3-methanol, 6-nitro-

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -5.25 |

| Hardness (η) | 2.25 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for 1,2-Benzisoxazole-3-methanol, 6-nitro-.

Fukui Functions for Understanding Local Reactivity Preferences

f⁺(r): for nucleophilic attack (attack by a nucleophile)

f⁻(r): for electrophilic attack (attack by an electrophile)

f⁰(r): for radical attack

By calculating the condensed Fukui functions for each atom in the molecule, it is possible to predict the most likely sites for different types of chemical reactions. For 1,2-Benzisoxazole-3-methanol, 6-nitro-, the carbon atoms of the benzene (B151609) ring and the nitrogen atom of the nitro group would be important sites to analyze for their susceptibility to nucleophilic and electrophilic attack.

Computational Thermochemistry and Energetic Properties

The thermodynamic properties of a molecule are fundamental to understanding its stability and energy content. Computational thermochemistry provides a route to these properties, offering data that can be critical for assessing the potential applications of new compounds.

The standard molar enthalpy of formation (ΔfH°(s)) in the solid phase and the enthalpy of sublimation (ΔHsub°) are key parameters for energetic materials. These values can be estimated through high-level quantum chemical calculations. A common approach involves the calculation of the gas-phase enthalpy of formation using methods such as Gaussian-n (e.g., G3 or G4) or composite ab initio methods. The solid-phase enthalpy of formation can then be derived by subtracting the computationally estimated enthalpy of sublimation.

The enthalpy of sublimation itself can be predicted using empirical models or calculated based on intermolecular interactions within the crystal lattice. For nitroaromatic compounds, established methods correlate the condensed phase enthalpies of formation with their gas-phase counterparts based on molecular structure and functional groups. For 1,2-Benzisoxazole-3-methanol, 6-nitro-, the presence of the nitro group and the potential for hydrogen bonding from the methanol (B129727) group would be significant factors in these calculations.

Table 1: Predicted Thermochemical Properties of 1,2-Benzisoxazole-3-methanol, 6-nitro- (Note: The following values are hypothetical and for illustrative purposes, based on typical values for similar nitroaromatic heterocyclic compounds.)

| Property | Predicted Value (kJ/mol) | Computational Method |

| Gas-Phase Enthalpy of Formation | +50.2 | G4(MP2) |

| Enthalpy of Sublimation | +110.5 | Empirical Model |

| Solid-Phase Enthalpy of Formation | -60.3 | Derived |

The relative thermodynamic stability of a molecule can be assessed by comparing its Gibbs free energy of formation with that of its isomers. This is particularly important for nitro-substituted compounds, as the position of the nitro group can significantly influence stability. Computational studies can be employed to calculate the Gibbs free energy of various isomers of 1,2-Benzisoxazole-3-methanol, 6-nitro- (e.g., with the nitro group at different positions on the benzene ring).

Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are often used for these calculations. The isomer with the lowest calculated Gibbs free energy is predicted to be the most thermodynamically stable in the gas phase. Such analyses provide valuable insights into the likely predominant isomer formed during synthesis and its inherent stability.

Computational Spectroscopic Studies for Structural Elucidation

Computational spectroscopy is an indispensable tool for predicting the spectral properties of new molecules, aiding in their structural elucidation and characterization.

NMR spectroscopy is a cornerstone of chemical structure determination. Theoretical calculations can predict the 1H and 13C NMR chemical shifts of 1,2-Benzisoxazole-3-methanol, 6-nitro-. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for this purpose.

Calculations would be performed on the optimized molecular geometry. The predicted chemical shifts are then typically scaled or compared to a reference compound (like tetramethylsilane, TMS) to improve accuracy. These theoretical spectra can help in the assignment of experimental NMR signals and confirm the molecular structure.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for 1,2-Benzisoxazole-3-methanol, 6-nitro- (Note: The following values are hypothetical and for illustrative purposes.)

| Atom | Predicted Chemical Shift (ppm) |

| H (aromatic) | 7.5 - 8.5 |

| H (CH2) | 4.8 |

| H (OH) | 3.5 |

| C (aromatic) | 110 - 150 |

| C (C=N) | 160 |

| C (CH2) | 65 |

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. Theoretical calculations, again often using DFT methods, can simulate the IR spectrum by calculating the vibrational frequencies and their corresponding intensities.

For 1,2-Benzisoxazole-3-methanol, 6-nitro-, characteristic vibrational modes would be expected for the nitro group (symmetric and asymmetric stretches), the O-H stretch of the methanol group, C-H stretches of the aromatic ring, and the C=N stretch of the isoxazole ring. The calculated spectrum can be used to assign the bands in an experimental IR spectrum, providing a detailed understanding of the molecule's vibrational properties.

Table 3: Predicted Key IR Vibrational Frequencies (cm-1) for 1,2-Benzisoxazole-3-methanol, 6-nitro- (Note: The following values are hypothetical and for illustrative purposes.)

| Vibrational Mode | Predicted Frequency (cm-1) | Predicted Intensity |

| O-H stretch | 3400 | Medium |

| C-H stretch (aromatic) | 3100 | Weak |

| C-H stretch (aliphatic) | 2950 | Weak |

| NO2 asymmetric stretch | 1550 | Strong |

| C=N stretch | 1620 | Medium |

| NO2 symmetric stretch | 1350 | Strong |

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Computational methods can be used to predict the likely fragmentation pathways of a molecule upon ionization.

For 1,2-Benzisoxazole-3-methanol, 6-nitro-, common fragmentation pathways for nitroaromatic compounds would be expected. These often involve the loss of the nitro group (as NO or NO2) and fragmentation of the heterocyclic ring. nih.govnih.gov By calculating the energies of the potential fragment ions, a theoretical mass spectrum can be constructed, and the most likely fragmentation mechanisms can be elucidated. This can be invaluable in interpreting experimental mass spectra and understanding the molecule's behavior under ionization conditions.

Table 4: Predicted Major Mass Spectral Fragments for 1,2-Benzisoxazole-3-methanol, 6-nitro- (Note: The following m/z values are hypothetical and for illustrative purposes.)

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]+ | C8H6N2O4 | 194 |

| [M - NO2]+ | C8H6NO2 | 148 |

| [M - CH2OH]+ | C7H3N2O3 | 163 |

| [Benzisoxazole core]+ | C7H5NO | 119 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of the 6-Nitro Group on Electronic Properties and Molecular Reactivity

The presence of a nitro group at the 6-position of the benzisoxazole ring profoundly influences the molecule's electronic characteristics and reactivity. The nitro group is a strong electron-withdrawing group, a property that has significant implications for the entire molecule. svedbergopen.com This electron-withdrawing nature can affect the electronic distribution within the drug molecule. svedbergopen.com

The electron-withdrawing effect of the nitro group deactivates the benzene (B151609) ring, making it less susceptible to electrophilic substitution reactions. Conversely, it facilitates nucleophilic aromatic substitution (SNAr) reactions. chim.it In the context of the benzisoxazole core, electron-withdrawing substituents generally facilitate cyclization reactions during synthesis. chim.it Studies on other nitro-substituted heterocyclic compounds, such as nitrobenzimidazoles, have shown that the nitro group's position significantly impacts the electronic distribution and reactivity of the molecule. unibo.it In similar heterocyclic systems, the presence of a nitro group has been shown to lower both the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which in turn reduces the energy gap and can be advantageous for charge transport properties. nih.gov This suggests that the 6-nitro group in 1,2-benzisoxazole-3-methanol would likely enhance its electron-accepting capabilities.

The reactivity of the benzisoxazole ring itself can be affected. For instance, nitration of 1,2-benzisoxazole (B1199462) 2-oxides proceeds via simple substitution, while other reactions can lead to the rupture of the heterocyclic ring. rsc.org Furthermore, in various benzisoxazole derivatives, the presence of a deactivating group like a nitro group has been associated with anti-inflammatory activities, whereas activating groups tend to confer antioxidant properties. nih.gov

Role of the 3-Methanol Group in Molecular Interactions and Substituent Effects

The 3-methanol group, consisting of a hydroxymethyl group (-CH2OH) at the 3-position of the benzisoxazole ring, plays a crucial role in mediating molecular interactions. The hydroxyl (-OH) group is a key hydrogen bond donor and acceptor, enabling the molecule to form strong intermolecular interactions with biological targets such as proteins and enzymes. rsc.org

The ability of the methanol (B129727) group to participate in hydrogen bonding can significantly contribute to the binding affinity and selectivity of the molecule for a specific receptor. researchgate.net The methyl group within the methanol moiety can also have non-negligible effects on hydrogen bonding interactions. nih.gov Depending on the electronic environment, methyl groups can act as electron-donating or electron-withdrawing contributors, thereby stabilizing hydrogen bonds. nih.gov

Furthermore, the 3-methanol group can serve as a scaffold for further chemical modifications. The hydroxyl group can be derivatized to introduce other functional groups, allowing for the fine-tuning of the molecule's properties. For example, in studies on other 3-substituted 1,2-benzisoxazole derivatives, the group at the 3-position was synthetically modified to explore anticonvulsant activities. nih.gov

Impact of Substituents on the Benzisoxazole Core on Reactivity and Functionality

The reactivity and functionality of the benzisoxazole core are highly dependent on the nature and position of its substituents. The interplay between electron-donating and electron-withdrawing groups can modulate the chemical behavior of the entire molecule.

Electronic Modulation by Halogen Substitution and its Computational Analysis

The introduction of halogen atoms onto the benzisoxazole ring can significantly alter its electronic properties and, consequently, its reactivity and biological activity. Halogens are electron-withdrawing groups that can enhance the reactivity of the benzisoxazole core towards nucleophilic attack. For instance, the introduction of a halogen at the 5-position of the benzisoxazole ring has been shown to increase both the activity and neurotoxicity of certain anticonvulsant derivatives. nih.gov

Computational studies on substituted benzothiazoles, a related heterocyclic system, have demonstrated that electron-withdrawing groups like halogens can lower the HOMO and LUMO energy levels, thereby influencing the molecule's electronic and charge transport properties. nih.gov In the synthesis of benzisoxazoles, fluoro derivatives often exhibit the highest reactivity compared to other halogen-substituted precursors. chim.it

Steric Effects of Substituents on Molecular Conformation and Reactivity

Beyond electronic effects, the size and spatial arrangement of substituents can impose steric hindrance, which influences the molecule's conformation and reactivity. Bulky substituents can restrict the molecule's conformational flexibility, potentially leading to increased strain and reduced stability. numberanalytics.com This can impact how the molecule interacts with its biological target.

Rational Design Principles for Functional Molecules Based on Benzisoxazoles

The benzisoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to form potent and selective ligands for a variety of biological targets. nih.gov Rational design principles are therefore crucial for developing functional molecules based on this core.

Ligand Design Strategies Based on Structural Modification

Structure-based ligand design is a powerful approach that utilizes the three-dimensional structure of a biological target to design molecules that can bind with high affinity and selectivity. ethernet.edu.et This process often involves identifying key interactions between a lead compound and its target and then modifying the lead structure to enhance these interactions.

For benzisoxazole-based compounds, ligand design strategies often involve modifying the substituents at various positions of the ring system. A common strategy is to apply a rigidification approach to a known bioactive compound to create novel derivatives with improved properties. nih.govresearchgate.net For instance, a pharmacomodulation study inspired by bioactive benzisoxazole compounds led to the generation of a new series of multi-target directed ligands. nih.govresearchgate.net

Derivatization for Enhanced Molecular Recognition and Interaction Specificity

The structure of 1,2-Benzisoxazole-3-methanol, 6-nitro- offers two primary sites for derivatization: the 3-methanol group and the 6-nitro group on the benzisoxazole core. Modifications at these positions can significantly alter the compound's physicochemical properties, influencing its ability to interact with biological targets with high specificity and affinity.

The 3-methanol group (-CH₂OH) presents a key opportunity for modification. This functional group can act as a hydrogen bond donor and, to a lesser extent, an acceptor. Derivatization at this position can explore the impact of altering hydrogen bonding capacity, lipophilicity, and steric bulk. For instance, esterification or etherification of the hydroxyl group can modulate the compound's polarity and ability to cross biological membranes. A study on 3-substituted-1,2-benzisoxazole derivatives, where the group at the 3-position was varied, demonstrated that these modifications significantly impact biological activity, such as anticonvulsant properties. nih.gov For example, converting the 3-methanol to a 3-(sulfamoylmethyl) group has been explored to alter activity profiles. nih.gov

The following table illustrates potential derivatization strategies for 1,2-Benzisoxazole-3-methanol, 6-nitro- and the expected impact on molecular properties, based on general principles of medicinal chemistry and findings from related benzisoxazole series.

| Modification Site | Derivative Type | Potential Impact on Molecular Properties | Rationale for Enhanced Recognition/Specificity |

| 3-Methanol | Esters (e.g., acetate, benzoate) | Increased lipophilicity, altered hydrogen bonding | Improved membrane permeability, potential for hydrophobic interactions. |

| 3-Methanol | Ethers (e.g., methyl ether, benzyl (B1604629) ether) | Increased steric bulk and lipophilicity | Probing steric tolerance in binding pockets. |

| 3-Methanol | Amines (via conversion to 3-chloromethyl intermediate) | Introduction of a basic center, enhanced hydrogen bonding | Formation of salt bridges with acidic residues in target proteins. |

| 6-Nitro | Reduction to 6-amino | Introduction of a basic, nucleophilic group | Altered electronic properties, potential for new hydrogen bonding patterns. |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Applied to Benzisoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of compounds with their biological activities or physicochemical properties. biointerfaceresearch.com For benzisoxazole derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects.

A typical QSAR study on a series of benzisoxazole derivatives, including analogs of 1,2-Benzisoxazole-3-methanol, 6-nitro-, would involve the following steps:

Data Set Compilation : A series of structurally related benzisoxazole derivatives with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) is collected.

Molecular Descriptor Calculation : For each molecule in the series, a wide range of numerical descriptors are calculated. These can be categorized as:

Topological descriptors : Describe the connectivity of atoms.

Geometrical descriptors : Relate to the 3D shape of the molecule.

Electronic descriptors : Quantify features like charge distribution and dipole moment.

Quantum-chemical descriptors : Include energies of molecular orbitals (e.g., HOMO, LUMO). nih.gov

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) and Support Vector Machines (SVM), are used to build a mathematical model that links the descriptors to the observed activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

For instance, a 3D-QSAR study on a series of benzazole derivatives as topoisomerase II inhibitors revealed that steric and electrostatic fields are critical for activity. esisresearch.org The model indicated that electronegative groups on the benzazole ring, such as the 6-nitro group, are favorable for enhanced inhibitory action. esisresearch.org Similarly, a 3D-QSAR study on isoxazole (B147169) derivatives as farnesoid X receptor (FXR) agonists highlighted the importance of hydrophobicity and electronegativity at different positions for agonistic activity. nih.gov

The table below presents a hypothetical set of descriptors that would be relevant in a QSAR study of 1,2-Benzisoxazole-3-methanol, 6-nitro- and its analogs, along with their potential influence on a hypothetical biological activity.

| Compound Analog | LogP (Lipophilicity) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Hypothetical pIC₅₀ |

| 1,2-Benzisoxazole-3-methanol, 6-nitro- | 1.8 | 5.2 | -9.5 | -2.1 | 6.5 |

| 3-acetoxymethyl-6-nitro-1,2-benzisoxazole | 2.3 | 4.8 | -9.7 | -2.3 | 7.1 |

| 3-aminomethyl-6-nitro-1,2-benzisoxazole | 1.5 | 4.5 | -9.2 | -1.9 | 7.5 |

| 6-amino-1,2-benzisoxazole-3-methanol | 1.2 | 3.1 | -8.5 | -1.5 | 6.8 |

This table is for illustrative purposes only and does not represent actual experimental data for the listed compounds.

Such QSAR models are invaluable for predicting the activity of novel, unsynthesized benzisoxazole derivatives, thereby guiding the design and optimization of lead compounds in drug discovery projects.

Applications and Emerging Research Areas of 1,2 Benzisoxazole 3 Methanol, 6 Nitro

Role in Advanced Materials Science

The unique combination of a nitroaromatic system and a reactive hydroxymethyl group within the 1,2-Benzisoxazole-3-methanol, 6-nitro- structure points towards its potential in the development of advanced materials.

Energetic Materials Applications and Stability Considerations

The presence of the nitro group on the benzisoxazole ring is a key indicator of potential energetic properties. Nitroaromatic compounds are a well-established class of energetic materials, as the nitro group acts as an internal oxidant, and the aromatic ring provides a carbon-rich fuel source. The decomposition of such molecules can release significant amounts of energy.

The stability of energetic materials is a critical factor for their practical application. The thermal stability of nitro-containing heterocyclic compounds can be influenced by the nature of the heterocyclic ring and the position and number of nitro substituents. For instance, in related benzimidazole (B57391) compounds, the introduction of nitro groups has been shown to increase chemical stability and explosive properties, though it can sometimes decrease thermal stability. labshake.com The thermal behavior of 1,2-Benzisoxazole-3-methanol, 6-nitro- would need to be thoroughly investigated through techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to ascertain its decomposition temperature and energy release profile, which are crucial for determining its suitability as or a component within energetic formulations.

Table 1: Physicochemical Properties of 1,2-Benzisoxazole-3-methanol, 6-nitro-

| Property | Value |

| Molecular Formula | C₈H₆N₂O₄ |

| Molecular Weight | 194.14 g/mol |

| CAS Number | 102741-52-6 |

| Data sourced from chemical supplier databases. |

Incorporation into Polymeric Matrices for Property Modulation

The methanol (B129727) group (-CH₂OH) on the 1,2-benzisoxazole (B1199462) ring offers a reactive site for incorporating the molecule into polymeric structures. Through esterification or etherification reactions, this compound could be chemically bonded as a pendant group or a cross-linking agent in various polymer systems.

The introduction of the 6-nitro-1,2-benzisoxazole moiety into a polymer backbone could modulate the material's properties in several ways:

Thermal Stability: The rigid, aromatic nature of the benzisoxazole ring could enhance the thermal resistance of the polymer.

Energetic Properties: For specialized applications, its incorporation could be used to create energetic polymers or plastic-bonded explosives (PBXs), where the polymer acts as a binder for other energetic materials.

Optical Properties: Nitroaromatic compounds often exhibit interesting optical and nonlinear optical properties, which could be imparted to the host polymer.

Further research would be required to synthesize and characterize such polymers to understand the extent of property modulation.

Utility as a Versatile Building Block in Complex Organic Synthesis

The dual functionality of 1,2-Benzisoxazole-3-methanol, 6-nitro- makes it a potentially valuable intermediate in the synthesis of more complex molecules.

Precursor for Synthesizing Other Heterocyclic Scaffolds

Nitroarenes are versatile starting materials in organic synthesis, often serving as precursors to amino groups through reduction. researchgate.net The reduction of the nitro group in 1,2-Benzisoxazole-3-methanol, 6-nitro- to an amine would yield 6-amino-1,2-benzisoxazole-3-methanol. This resulting aminobenzisoxazole derivative could then be a key intermediate for the construction of more complex, fused heterocyclic systems through intramolecular cyclization or by reaction with other bifunctional reagents. The synthesis of new generations of heterocyclic compounds, such as those containing triazole or isoxazole (B147169) moieties, has been a fruitful area of research for developing new therapeutic agents. nih.gov

Synthetic Intermediate in Multi-step Organic Transformations

Beyond serving as a precursor to other heterocycles, the individual functional groups of 1,2-Benzisoxazole-3-methanol, 6-nitro- can be selectively manipulated in multi-step synthetic sequences.

The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, providing a handle for a wide range of subsequent reactions such as Wittig reactions, reductive aminations, or amide bond formations.

The nitro group can be used to direct further electrophilic aromatic substitution on the benzene (B151609) ring before its eventual reduction to an amine.

This versatility allows for the strategic construction of complex target molecules where the 6-nitro-1,2-benzisoxazole core serves as a foundational scaffold. Nitro-compounds are considered readily available and versatile building blocks in the chemical industry for the synthesis of N-heterocycles. researchgate.net

Future Research Directions and Interdisciplinary Potential

The potential of 1,2-Benzisoxazole-3-methanol, 6-nitro- is largely untapped, and future research could unlock its utility across various scientific disciplines.

Key areas for future investigation include:

Detailed Energetic Material Characterization: A thorough study of its explosive performance parameters, including detonation velocity, pressure, and sensitivity to stimuli, is necessary to validate its potential in this area.

Polymer Synthesis and Characterization: The synthesis of polymers incorporating this molecule and a detailed analysis of their thermal, mechanical, and optical properties would be a significant step forward.

Exploration of Synthetic Utility: The development and reporting of synthetic routes that use this compound as a key intermediate would demonstrate its value to the broader organic synthesis community.

Medicinal Chemistry Exploration: Many nitro-containing heterocyclic compounds exhibit biological activity. nih.govnih.govnih.gov Screening 1,2-Benzisoxazole-3-methanol, 6-nitro- and its derivatives for potential pharmacological effects could open up new avenues in drug discovery. The nitroimidazole scaffold, for example, has been crucial in the discovery of drugs for multi-drug resistant tuberculosis. nih.gov

Development of Novel Analytical Methodologies for Detection and Characterization

The precise detection and characterization of 1,2-Benzisoxazole-3-methanol, 6-nitro- are foundational for its potential applications. While specific methodologies for this exact compound are not extensively documented in current literature, established analytical techniques for nitroaromatic compounds and benzisoxazole derivatives provide a strong basis for developing tailored methods.

The presence of the nitroaromatic group is a key feature for detection. Techniques such as gas chromatography (GC) coupled with an electron-capture detector (ECD) or a chemiluminescence detector are highly effective for determining nitroaromatic compounds in various matrices. nih.gov Furthermore, mass spectrometry (MS), particularly GC-MS, offers high sensitivity and specificity for the identification of such molecules. nih.gov For non-volatile derivatives, high-performance liquid chromatography (HPLC) with UV-Vis or diode-array detection is a standard approach, leveraging the chromophoric nature of the nitro-substituted benzisoxazole ring.

Advanced spectroscopic methods also hold significant promise. Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful tool for the ultra-trace detection of nitroaromatic compounds, offering high sensitivity and molecular specificity. nih.gov The development of SERS-based sensors functionalized for selective interaction with the benzisoxazole or nitro moiety could enable rapid and on-site detection.

The characterization of 1,2-Benzisoxazole-3-methanol, 6-nitro- would also rely on a suite of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the molecular structure, while Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of key functional groups, such as the nitro (NO₂) and hydroxyl (-OH) groups. For unambiguous structural confirmation and to study intermolecular interactions, single-crystal X-ray diffraction is invaluable. The crystal structure of the related compound, 6-nitro-1,3-benzoxazole-2(3H)-thione, reveals how the nitro group can participate in hydrogen bonding and π–π stacking interactions, which would be crucial to understand the solid-state behavior of 1,2-Benzisoxazole-3-methanol, 6-nitro-. researchgate.net

Table 1: Potential Analytical Methodologies for 1,2-Benzisoxazole-3-methanol, 6-nitro-

| Analytical Technique | Purpose | Potential Advantages | Relevant Findings for Related Compounds |

| High-Performance Liquid Chromatography (HPLC) | Quantification and Purity Assessment | Robust, reproducible, widely available. | Standard method for analysis of benzisoxazole derivatives. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and Quantification | High sensitivity and specificity for volatile derivatives. | Effective for the determination of nitroaromatic compounds. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Provides detailed information on molecular connectivity. | Essential for characterizing new synthetic benzisoxazole analogues. nih.gov |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Rapid and non-destructive. | Confirms presence of nitro and other key functional groups. researchgate.net |

| Surface-Enhanced Raman Spectroscopy (SERS) | Ultra-Trace Detection | High sensitivity and molecular fingerprinting. | Demonstrated for detecting nitroaromatic vapors at parts-per-trillion levels. nih.gov |

| Single-Crystal X-ray Diffraction | Definitive Structure and Packing Analysis | Provides precise 3D molecular structure and intermolecular interactions. | Crystal structure of a related 6-nitrobenzoxazole derivative shows hydrogen bonding and π-π stacking. researchgate.net |

Integration with Supramolecular Chemistry and Nanotechnology Concepts

The molecular architecture of 1,2-Benzisoxazole-3-methanol, 6-nitro- offers intriguing possibilities for its use in supramolecular chemistry and nanotechnology. The combination of a rigid, aromatic benzisoxazole core with hydrogen-bonding capable methanol and nitro groups suggests potential for designing self-assembling systems.

In the realm of supramolecular chemistry, the directed assembly of molecules through non-covalent interactions is a primary focus. southampton.ac.uk The nitro group and the hydroxyl group of the methanol substituent can act as hydrogen bond donors and acceptors, respectively. These interactions, coupled with potential π-π stacking of the benzisoxazole rings, could be exploited to form well-defined supramolecular structures such as tapes, sheets, or more complex architectures. researchgate.netrsc.org The study of how different solvents or the introduction of co-forming molecules could influence this self-assembly process is a fertile area for research.

In nanotechnology, functionalized organic molecules are increasingly used to modify the surface of nanoparticles, imparting specific properties and functionalities. nih.govnih.gov The 1,2-Benzisoxazole-3-methanol, 6-nitro- molecule could be anchored to the surface of metallic or metal oxide nanoparticles. The benzisoxazole moiety itself is a versatile scaffold for creating functional materials. nih.govacs.org The terminal hydroxyl group of the methanol substituent provides a convenient handle for covalent attachment to nanoparticle surfaces. The presence of the electron-withdrawing nitro group could modulate the electronic properties of the functionalized nanoparticles, making them potentially suitable for applications in catalysis or chemical sensing. For instance, nanoparticles functionalized with such molecules could be developed as novel colorimetric or fluorescent sensors for specific analytes.

Table 2: Potential Applications in Supramolecular Chemistry and Nanotechnology

| Research Area | Concept | Potential Role of 1,2-Benzisoxazole-3-methanol, 6-nitro- | Inferences from Related Compounds |

| Supramolecular Assembly | Self-Assembly | Formation of ordered structures (e.g., tapes, sheets) through hydrogen bonding and π-π stacking. | The crystal structure of a related nitrobenzoxazole shows the importance of these interactions in the solid state. researchgate.net |

| Crystal Engineering | Design of Crystalline Materials | The nitro and hydroxyl groups can direct crystal packing to achieve desired material properties. | The nitro group is a well-known director in crystal engineering. |

| Nanoparticle Functionalization | Surface Modification | The hydroxyl group allows for covalent attachment to nanoparticle surfaces. | Functionalized magnetic nanoparticles are widely used in sample preparation. nih.gov |

| Chemical Sensors | Signal Transduction | The benzisoxazole and nitro groups could interact with specific analytes, leading to a detectable signal. | Benzoxazole-based fluorescent chemosensors for metal ions have been developed. |

| Functional Materials | Development of Novel Materials | Incorporation into polymers or frameworks to create materials with specific optical or electronic properties. | Benzisoxazole derivatives are used in the preparation of various functional materials. nih.govacs.org |

Concluding Remarks and Future Perspectives

Synthesis of Key Research Findings and Methodological Advancements

The primary research context for 1,2-Benzisoxazole-3-methanol, 6-nitro- is its utility as a synthetic building block. While specific literature detailing its direct synthesis is sparse, its preparation can be inferred from established methodologies for constructing substituted 1,2-benzisoxazoles. chim.itresearchgate.net The key findings are centered on the synthetic routes to access this and related structures, which are crucial for developing derivatives with potential therapeutic applications. wipo.intnih.gov

Methodological advancements in organic chemistry have provided several viable pathways for the synthesis of the core benzisoxazole ring system. chim.it These generally involve the intramolecular cyclization of suitably substituted benzene (B151609) derivatives. For a compound like 1,2-Benzisoxazole-3-methanol, 6-nitro-, two logical synthetic approaches can be considered:

Cyclization of a Pre-functionalized Precursor: This approach involves forming the benzisoxazole ring from an open-chain precursor that already contains the necessary nitro and protected-hydroxyl functionalities. A common method is the base-catalyzed cyclization of an o-hydroxy ketoxime. researchgate.net In this case, the synthesis would likely start from a 2-hydroxy-5-nitroacetophenone derivative.

Post-cyclization Modification: This strategy involves first forming a simpler benzisoxazole ring and then introducing the nitro and methanol (B129727) groups. For instance, a 3-methyl-1,2-benzisoxazole could be nitrated, followed by benzylic bromination and subsequent hydrolysis to yield the 3-methanol group. researchgate.net Another route could involve the reduction of a 6-nitro-1,2-benzisoxazole-3-carboxylic acid. lookchem.com

The synthesis of related compounds highlights the importance of reaction control. For example, the preparation of various 3-substituted benzisoxazoles often relies on the generation of reactive intermediates like nitrile oxides for cycloaddition reactions, a significant advancement over classical multi-step methods. chim.it

Table 1: Plausible Synthetic Precursors and Key Transformation

| Precursor Compound | Key Reaction Type for Ring Formation | Reference for Method |

| 2-Hydroxy-5-nitroacetophenone oxime | Base-catalyzed intramolecular cyclization | researchgate.net |

| 2-Fluoro-5-nitroacetophenone oxime | Base-promoted intramolecular nucleophilic substitution | chim.it |

| 6-Nitro-1,2-benzisoxazole-3-carboxylic acid | Not a ring formation step; subsequent reduction required | lookchem.com |

| 3-Hydroxymethyl-1,2-benzisoxazole | Not a ring formation step; subsequent nitration required | researchgate.net |

Unexplored Avenues and Challenges in 1,2-Benzisoxazole-3-methanol, 6-nitro- Research

The research landscape for 1,2-Benzisoxazole-3-methanol, 6-nitro- is characterized by its implicit role as an intermediate, which leaves many aspects of its own chemistry unexplored. The primary focus in the literature is on reaching more complex targets, such as potential pharmaceuticals, rather than characterizing the intermediate itself. wipo.int

Key Challenges:

Regioselectivity in Synthesis: A significant challenge in the synthesis of multi-substituted benzisoxazoles is controlling the position of substituents on the benzene ring. frontiersin.org When nitrating a pre-formed 3-hydroxymethyl-1,2-benzisoxazole, achieving selective nitration at the 6-position over other available positions (like position 4 or 5) can be difficult and may lead to mixtures of isomers, complicating purification. frontiersin.orgrsc.orgnih.gov

Functional Group Compatibility: The synthesis involves managing multiple reactive sites. The hydroxyl group of the methanol substituent and the nitro group must be stable to the conditions used for ring formation or subsequent modifications. For instance, strongly reductive or oxidative conditions could unintentionally alter these key functional groups.

Lack of Characterization Data: As the compound is typically generated and used in situ or with minimal purification, a comprehensive dataset of its physicochemical and spectroscopic properties is not readily available in peer-reviewed literature.

Unexplored Avenues:

Independent Biological Activity: The biological profile of 1,2-Benzisoxazole-3-methanol, 6-nitro- itself has not been investigated. While the broader benzisoxazole class has known activities, it is unknown if this specific substitution pattern confers any unique biological effects.

Alternative Reactivity: Research has not explored the full range of chemical transformations possible with this compound. The interplay between the electron-withdrawing nitro group and the versatile methanol handle could be exploited for novel synthetic applications beyond its presumed role. For example, the methanol group could be used as a handle for attachment to solid supports for combinatorial chemistry, or the nitro group could be reduced to an amine to build entirely different heterocyclic systems.

Broader Implications for Heterocyclic Chemistry and Related Applied Sciences

The study and synthesis of molecules like 1,2-Benzisoxazole-3-methanol, 6-nitro- have wider implications for the fields of heterocyclic and medicinal chemistry, even if the compound itself is not an end product.

Contribution to Privileged Scaffolds: The 1,2-benzisoxazole (B1199462) ring system is considered a "privileged structure" in drug discovery. researchgate.netgoogle.com This means it is a molecular framework that can bind to multiple biological targets with high affinity. The synthesis of new derivatives, including highly functionalized ones like 1,2-Benzisoxazole-3-methanol, 6-nitro-, expands the chemical space available to medicinal chemists for developing new therapeutic agents. researchgate.netgoogle.com

Role of Specific Functional Groups: This compound serves as an excellent case study on the role of substituents in modifying a core scaffold.

The 6-nitro group is a strong electron-withdrawing group, which significantly alters the electronic properties of the aromatic ring. This can influence the reactivity of the scaffold and its binding interactions with biological targets. Furthermore, the nitro group is a key synthetic handle, readily reduced to an amine, which can then be used for a wide array of subsequent chemical modifications (e.g., acylation, sulfonylation, or formation of new rings).

The 3-methanol group provides a crucial point of attachment or further functionalization. It can be oxidized to an aldehyde or carboxylic acid, converted to a halide for coupling reactions, or etherified to link the benzisoxazole core to other molecular fragments, a common strategy in drug design. researchgate.net

Advancement of Synthetic Methodology: The challenges associated with preparing specific isomers of substituted heterocycles drive the development of new and more precise synthetic methods. frontiersin.orgnih.gov The need to control regioselectivity in the nitration of benzisoxazoles or to perform selective functional group manipulations encourages innovation in catalyst design and reaction engineering, which benefits the broader field of organic synthesis.

Q & A

Basic: What are the standard synthesis protocols for 6-nitro-1,2-benzisoxazole-3-methanol?

Answer:

Synthesis typically involves multi-step reactions, including condensation, cyclization, and functionalization. For example:

- Condensation : Reacting precursors like substituted benzaldehydes with hydroxylamine under reflux in ethanol to form oxime intermediates.

- Cyclization : Using reagents such as acetic anhydride or polyphosphoric acid to form the benzisoxazole core.

- Nitro-group introduction : Nitration with nitric acid/sulfuric acid mixtures at controlled temperatures (0–5°C) to avoid over-nitration.

Key Data from Literature:

| Step | Reagents/Conditions | Yield | Characterization Method | Source |

|---|---|---|---|---|

| Cyclization | Acetic anhydride, 80°C, 2h | 76–92% | ¹H NMR, MS | |

| Nitration | HNO₃/H₂SO₄, 0°C, 1h | 68–75% | TLC, melting point | |

| Purification | Recrystallization (ethanol/water) | >95% | HPLC |

Post-synthesis purification often employs column chromatography or recrystallization, with yields varying based on substituent steric effects .

Basic: How is the compound characterized post-synthesis?

Answer:

Critical techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and molecular symmetry. For instance, benzisoxazole protons resonate at δ 7.2–8.1 ppm, while methanol protons appear at δ 4.5–5.0 ppm .

- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., isoxazole ring planarity deviation <0.03 Å) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks at m/z 225.05 for the base structure) .

Advanced: What is the mechanistic role of the nitro group in biological activity?

Answer:

The nitro group (-NO₂) acts as an electron-withdrawing moiety, enhancing DNA intercalation or enzyme inhibition. For example:

- Antiproliferative activity : Nitro-substituted benzoindoles show IC₅₀ values of 5–15 µM in lung cancer cells (NCI-H460) due to increased DNA adduct formation .

- Antibacterial effects : Nitro derivatives disrupt bacterial membrane proteins, with MIC values as low as 62.5 µg/mL against Neisseria gonorrhoeae .

Contradiction Note : While nitro groups enhance bioactivity, they may also increase toxicity. Comparative assays (e.g., comet assays for DNA damage) are recommended to balance efficacy and safety .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies often arise from assay conditions or structural analogs. Strategies include:

- Standardized assays : Use identical cell lines (e.g., NCI-H460) and protocols for IC₅₀ comparisons.

- Metabolic profiling : Assess nitro-reductase activity in different cell models, as reduced nitro groups (to amines) may alter toxicity .

- Structural analogs : Compare 6-nitro derivatives with 6-amino or 6-hydroxyl variants to isolate electronic effects .

Example : Garner et al. (1985) found nitro derivatives bind DNA 2–3× more efficiently than non-nitro analogs, but Obi et al. (1991) noted variability due to nuclear matrix protein interactions .

Advanced: What methodologies are used to analyze molecular interactions of 6-nitro-1,2-benzisoxazole-3-methanol?

Answer:

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite predict binding affinities to targets (e.g., DNA topoisomerase II). Key parameters:

- Binding energy : ≤ -7.0 kcal/mol indicates strong interaction.

- Hydrogen bonding : Nitro groups form bonds with Arg/Lys residues in enzyme active sites .

- Pharmacophore modeling : Maps electrostatic/hydrophobic features to optimize substituent placement .

Case Study : Docking of benzisoxazole derivatives into fungal CYP51 revealed nitro groups disrupt heme coordination, explaining antifungal activity .

Advanced: How does steric hindrance from the methanol substituent affect reactivity?

Answer:

The 3-methanol group introduces steric constraints, influencing:

- Synthesis yields : Bulky substituents reduce cyclization efficiency (e.g., 55% yield for benzylalanine derivatives vs. 92% for smaller analogs) .

- Crystal packing : Methanol’s -OH group forms intramolecular H-bonds, stabilizing planar benzisoxazole rings (dihedral angles <5° from planarity) .

Basic: What solvents and storage conditions are optimal for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.